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Compound of Interest

Compound Name: 5-Bromoquinolin-2-amine

CAS No.: 347146-12-7

Cat. No.: B1603988

Get Quote

Physicochemical Profile, Synthetic Architectures, and Application Logic

Executive Summary & Molecular Identity
5-Bromoquinolin-2-amine (CAS: 347146-12-7) represents a high-value heteroaromatic

scaffold in medicinal chemistry. Distinguished by its dual-functionality—a nucleophilic amino

group at C2 and an electrophilic bromine handle at C5—it serves as a "linchpin" intermediate.

This distinct substitution pattern allows for orthogonal functionalization: the amine facilitates

amide/urea formation or heterocyclization, while the bromine enables palladium-catalyzed

cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

This guide moves beyond basic data, providing a self-validating synthetic workflow and the

mass spectrometric logic required for rigorous characterization.

Molecular Weight Analysis: The Isotope Signature
For researchers relying on LC-MS for validation, the "average" molecular weight is insufficient.

The presence of bromine creates a distinct isotopic envelope that serves as a primary

confirmation tool.

Average Molecular Weight: 223.07 g/mol
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Monoisotopic Mass (

): 221.979 Da

Isotopic Pattern: 1:1 doublet (

and

)

Why this matters: In high-resolution mass spectrometry (HRMS), you will not see a single peak

at 223.07. You will observe two peaks of nearly equal intensity at 222.0 and 224.0 (protonated

species). Absence of this "twin tower" signature indicates debromination or incorrect synthesis.

Physicochemical Data Sheet
Consolidated quantitative data for bench reference.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Context/Notes

Formula

Molecular Weight 223.07 g/mol
Used for stoichiometric

calculations.

Exact Mass 221.97926 Da
Used for HRMS identification (

).

Appearance Off-white to pale yellow solid
Darkens upon oxidation/light

exposure.

Melting Point 138–142 °C
Impurities typically lower this

range significantly.

Solubility DMSO, DMF, MeOH (Hot)

Poor solubility in water;

moderate in

.

pKa (Predicted) ~4.5 (Quinoline N)
The C2-amine increases

basicity relative to quinoline.

Storage 2–8 °C, Inert Atmosphere Hygroscopic; protect from light.

High-Fidelity Synthesis Protocol
Methodology: Nucleophilic Aromatic Substitution (

)

While direct bromination of quinolin-2-amine is possible, it often suffers from regioselectivity

issues (yielding mixtures of 5-, 6-, and 8-bromo isomers). The most robust, self-validating route

utilizes 5-bromo-2-chloroquinoline as the starting material. This ensures the bromine is locked

at the C5 position before the amine is introduced.

Reaction Logic
The C2 position in 2-chloroquinoline is activated for nucleophilic attack due to the electron-

withdrawing nature of the ring nitrogen. The presence of the bromine at C5 further deactivates
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the ring, making the C2-chloride slightly less reactive than in unsubstituted quinoline, requiring

elevated temperatures or catalysis.

Step-by-Step Protocol
Reagents:

5-Bromo-2-chloroquinoline (1.0 eq)

Ammonia (aqueous 28% or 7N in MeOH) (Excess, ~10–20 eq)

Solvent: Ethanol or Isopropanol

Optional Catalyst: Copper(I) oxide (

, 5 mol%) if kinetics are sluggish.

Workflow:

Charge: In a high-pressure sealable tube (or autoclave), dissolve 5-bromo-2-chloroquinoline

in ethanol.

Activation: Add the ammonia solution. If using aqueous ammonia, ensure vigorous stirring to

manage the biphasic system.[1]

Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours.

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by a more polar spot (

, fluorescent blue under UV).

Workup:

Cool to room temperature.[2][3][4] Carefully vent the vessel (ammonia pressure!).

Concentrate the solvent under reduced pressure.
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Resuspend the residue in water (pH > 10).

Extract with Ethyl Acetate (

).[5]

Purification:

Wash combined organics with brine, dry over

.[5]

Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0

50% EtOAc in Hexane).

Synthetic Pathway Diagram
The following diagram illustrates the transformation logic and the critical decision node

regarding starting materials.
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Figure 1: Nucleophilic aromatic substitution pathway converting the chloro-precursor to the

target amine.

Analytical Characterization Logic
To validate the synthesized compound, rely on the following spectroscopic markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)
Amine Protons: Look for a broad singlet around
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6.5–7.0 ppm (

). This signal disappears upon

shake.

C3/C4 Protons: The thiophene-like doublet pattern of the pyridine ring (C3 and C4) is

characteristic. C4 is deshielded (~8.0 ppm) compared to C3 (~6.8 ppm).

Coupling Constants: The C5-Br substitution breaks the symmetry of the benzene ring.

Expect an ortho-coupling (

Hz) between H7 and H8, and a meta-coupling (

Hz) between H6 and H8.

Mass Spectrometry (LC-MS) Logic
The diagram below details the decision tree for validating the mass spectrum, specifically the

bromine isotope effect.
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Sample Injection (LC-MS)

Detect [M+H]+ Peak

Peak at m/z ~222?

Peak at m/z ~224?

Yes

REJECT:
Debrominated or Wrong Product

No

Is Ratio 222:224 approx 1:1?

Yes

No

CONFIRMED:
5-Bromoquinolin-2-amine

Yes No

Click to download full resolution via product page
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Figure 2: Mass Spectrometry validation algorithm relying on the characteristic bromine isotopic

doublet.

Applications in Drug Discovery
The 5-bromoquinolin-2-amine scaffold is not an endpoint but a gateway. Its utility lies in its

ability to access complex chemical space.

Kinase Inhibition: The 2-aminoquinoline motif mimics the adenine ring of ATP, allowing it to

bind to the hinge region of kinase enzymes (e.g., VEGFR-2 inhibitors).

Fluorescent Probes: Quinoline derivatives are inherently fluorescent. Functionalization at C5

can tune the emission wavelength, making them useful for designing metal ion sensors (

,

).

Divergent Synthesis:

C2-Amine: Reacts with acyl chlorides to form amides (H-bond donors/acceptors).

C5-Bromine:[6] Undergoes Suzuki coupling to add aryl groups, increasing lipophilicity and

target affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

